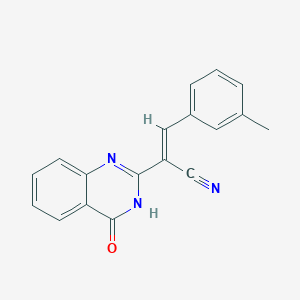
3,5-bis(4-methylphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-bis(4-methylphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole: is a heterocyclic compound with an intriguing structure. It combines aromatic rings, a pyrazole core, and a sulfonyl group. Let’s break it down:
Pyrazole Core: The central part of the molecule consists of a pyrazole ring (a five-membered ring containing two nitrogen atoms and three carbon atoms). This ring imparts unique reactivity and properties to the compound.
Aromatic Rings: The compound features two 4-methylphenyl (p-tolyl) groups attached at positions 3 and 5 of the pyrazole ring.
Sulfonyl Group: The phenylsulfonyl group (SO₂Ph) is connected to the pyrazole nitrogen, adding further complexity.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 4-methylbenzaldehyde with hydrazine hydrate, followed by oxidation to form the pyrazole ring. The sulfonyl group can be introduced through sulfonation of the corresponding phenylsulfonic acid.
Reaction Conditions:Condensation: The reaction between 4-methylbenzaldehyde and hydrazine typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or acetic acid).
Oxidation: Oxidation of the intermediate hydrazine derivative to the pyrazole ring can be achieved using oxidants like hydrogen peroxide or potassium permanganate.
Sulfonation: Sulfonation of the pyrazole compound with sulfuric acid or chlorosulfonic acid introduces the phenylsulfonyl group.
Industrial Production: Industrial-scale production may involve continuous-flow processes or batch reactions, optimizing yields and minimizing waste.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The compound can undergo oxidation reactions, yielding various products.
Substitution: Nucleophilic substitution at the pyrazole nitrogen or aromatic rings is possible.
Reduction: Reduction of the sulfonyl group could lead to different derivatives.
Oxidation: Oxidizing agents (e.g., KMnO₄, H₂O₂).
Substitution: Nucleophiles (e.g., amines, thiols).
Reduction: Reducing agents (e.g., LiAlH₄).
Applications De Recherche Scientifique
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its unique structure and potential biological activity.
Materials Science: For designing functional materials.
Catalysis: As a ligand in transition metal catalysis.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, we can compare it to other pyrazole-based compounds, emphasizing its distinct features.
Propriétés
Formule moléculaire |
C23H22N2O2S |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)-3,5-bis(4-methylphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C23H22N2O2S/c1-17-8-12-19(13-9-17)22-16-23(20-14-10-18(2)11-15-20)25(24-22)28(26,27)21-6-4-3-5-7-21/h3-15,23H,16H2,1-2H3 |
Clé InChI |
UFGHKMIBIKPYAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(3,4-Dimethoxy-benzylidene)-hydrazono]-3-(4-hydroxy-phenyl)-4-oxo-thiazolidin-5-yl]-acetic acid](/img/structure/B11653748.png)
![4,10-Bis(2-fluorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-EN-13-YL propionate](/img/structure/B11653755.png)

methanone](/img/structure/B11653770.png)
![N-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B11653772.png)
![5-(4-chlorophenyl)-3-(2,4-difluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11653773.png)
![1,4-Bis[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11653783.png)

![methyl 4-(3-{(Z)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11653786.png)

![2-amino-3-carbamoyl-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium](/img/structure/B11653806.png)
![N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-4-methyl-N-(naphthalen-1-yl)benzenesulfonamide](/img/structure/B11653815.png)
![(5Z)-5-[2-(benzyloxy)-5-chlorobenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653822.png)
![1-(3-Fluorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B11653837.png)
